molecular formula C14H21NO3 B2471603 Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate CAS No. 2411177-30-3

Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate

Cat. No. B2471603
CAS RN: 2411177-30-3
M. Wt: 251.326
InChI Key: SFDFRCGBAWLFNL-NEPJUHHUSA-N
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Description

Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate, also known as EPCOC, is a cyclic compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate is not fully understood, but it is thought to involve binding to specific proteins or enzymes in cells. This binding may lead to inhibition of enzyme activity or disruption of protein-protein interactions, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate has cytotoxic effects on certain cancer cell lines, including breast cancer and lung cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. Additionally, Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising activity against certain cancer cell lines and may have potential as a lead compound for the development of new anticancer drugs. However, its mechanism of action is not fully understood, and further research is needed to determine its potential toxicity and side effects.

Future Directions

There are several potential future directions for research on Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate. One area of interest is the development of Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate derivatives with improved activity and selectivity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate and its potential toxicity and side effects. Finally, Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate may have potential applications in other areas of scientific research, such as chemical biology and bioorganic chemistry, and further exploration of these areas may yield new insights into its properties and potential applications.

Synthesis Methods

Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclooctene, ethyl acrylate, and ammonium acetate. The resulting compound has been characterized through various analytical techniques, including NMR spectroscopy and X-ray crystallography.

Scientific Research Applications

Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate has been studied for its potential applications in various areas of scientific research, including drug discovery and development, chemical biology, and bioorganic chemistry. It has been shown to have activity against certain cancer cell lines, making it a promising lead compound for the development of new anticancer drugs. Additionally, Ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate has been used as a probe for studying protein-ligand interactions and enzyme mechanisms.

properties

IUPAC Name

ethyl (1R,4Z,8S)-8-(prop-2-enoylamino)cyclooct-4-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-13(16)15-12-10-8-6-5-7-9-11(12)14(17)18-4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,15,16)/b6-5-/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDFRCGBAWLFNL-DUVUQDDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC=CCCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC/C=C\CC[C@@H]1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-ethyl (1R,8S)-8-(prop-2-enamido)cyclooct-4-ene-1-carboxylate

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